molecular formula C20H24N2O4S B6363234 2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid CAS No. 1253527-71-7

2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid

Cat. No.: B6363234
CAS No.: 1253527-71-7
M. Wt: 388.5 g/mol
InChI Key: WOLJXWFXXYEEEC-UHFFFAOYSA-N
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Description

“2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid” is a complex organic compound with the molecular formula C20H24N2O4S . It contains a total of 53 bonds, including 29 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 2 aliphatic tertiary amines, 1 hydroxyl group, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of functional groups. It includes a piperazine ring, a phenyl group, a benzenesulfonyl group, and an acetic acid group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity.


Physical and Chemical Properties Analysis

The molecular weight of the compound is 388.48 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Properties

IUPAC Name

2-[4-[2-(benzenesulfonyl)-1-phenylethyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(24)15-21-11-13-22(14-12-21)19(17-7-3-1-4-8-17)16-27(25,26)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLJXWFXXYEEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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